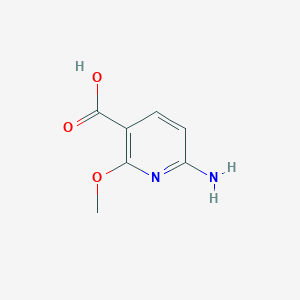

6-Amino-2-methoxynicotinic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHBWMCNXTWHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-methoxynicotinic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methoxynicotinic acid (CAS 1060806-77-0) is a substituted pyridine derivative that holds significant potential as a versatile intermediate in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a methoxy group on a pyridine scaffold, offers multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, addressing the notable scarcity of direct experimental literature by presenting a robust, chemically sound framework based on established principles and data from closely related analogues. We will explore a proposed synthetic pathway, outline a detailed analytical characterization workflow, discuss its potential applications in drug discovery informed by the well-documented utility of the aminonicotinic acid scaffold, and provide essential safety and handling protocols.

Introduction: The Strategic Value of the Aminonicotinic Acid Scaffold

In the landscape of pharmaceutical synthesis, heterocyclic compounds are paramount, with the pyridine ring serving as a cornerstone in numerous approved drugs.[1] The 6-aminonicotinic acid framework, in particular, is recognized as a "privileged structure" due to its unique arrangement of hydrogen bond donors and acceptors, which facilitates interactions with a wide array of biological targets.[2][3] This scaffold is a key precursor in the synthesis of molecules investigated for diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[2][3]

This compound introduces an additional layer of synthetic and functional possibility through its methoxy group at the 2-position. This substitution not only influences the electronic properties of the pyridine ring but also provides a potential metabolic block or a point for further functionalization. While specific literature for CAS 1060806-77-0 is sparse, its structural similarity to key intermediates in the synthesis of potent receptor antagonists and other bioactive molecules underscores its potential value.[4] This guide aims to bridge the information gap by providing expert-driven, actionable insights for researchers looking to leverage this promising building block.

Proposed Synthesis Pathway

Causality of Experimental Choices:

-

Starting Material: 2,6-Dichloronicotinic acid is an ideal precursor. The chlorine atoms at the 2- and 6-positions are highly activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group.

-

Esterification (Step 1): The carboxylic acid is first protected as a methyl ester. This is crucial to prevent unwanted side reactions in subsequent steps (e.g., acid-base reactions with the nucleophiles) and to improve solubility in organic solvents. Sulfuric acid is a standard and cost-effective catalyst for Fischer esterification.

-

Regioselective Methoxylation (Step 2): The reaction with sodium methoxide is the critical regioselective step. The 6-position of the pyridine ring is generally more electrophilic and sterically accessible than the 2-position, leading to preferential substitution at C6. However, careful control of reaction conditions (temperature, solvent) is key to maximizing the yield of the desired 2-chloro-6-methoxy isomer.[4] A less polar solvent like THF can favor substitution at the 2-position. For this synthesis, we will proceed assuming the major product is the 6-methoxy derivative, which will be carried through to demonstrate the general strategy. Self-validation: The isomeric ratio must be determined by 1H NMR or GC-MS analysis of the crude product.

-

Amination (Step 3): The remaining chlorine at the 2-position is replaced by an amino group using ammonia. This reaction typically requires elevated temperature and pressure (autoclave) to overcome the lower reactivity compared to the first substitution.[6]

-

Hydrolysis (Step 4): The final step is the saponification of the methyl ester to yield the target carboxylic acid. Basic hydrolysis with sodium hydroxide is a standard, high-yielding method for this transformation. Acidification is then required to protonate the carboxylate and precipitate the final product.

Visual Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Methyl 2,6-dichloronicotinate: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

-

Step 2: Methyl 2-chloro-6-methoxynicotinate: Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous THF (15 vol). Cool the solution to 0°C. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by GC-MS. Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography to isolate the desired isomer.

-

Step 3: Methyl 6-amino-2-methoxynicotinate: In a high-pressure autoclave, combine the product from Step 2 (1.0 eq) with concentrated aqueous ammonia (20 vol). Seal the vessel and heat to 170°C for 7-10 hours.[6] After cooling, vent the autoclave and concentrate the reaction mixture under reduced pressure to remove ammonia. The resulting crude product can be used directly or purified by chromatography.

-

Step 4: this compound: Dissolve the crude ester from Step 3 in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 eq) and heat to reflux for 2-4 hours. Cool the solution and adjust the pH to ~4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Data Presentation: Physicochemical & Spectroscopic Properties (Predicted)

| Property | Predicted Value / Characteristic Data | Method |

| Molecular Formula | C₇H₈N₂O₃ | - |

| Molecular Weight | 168.15 g/mol | - |

| Appearance | Off-white to light yellow solid | Visual Inspection |

| 1H NMR | Pyridine protons (2H, doublets), Methoxy protons (3H, singlet), Amino protons (2H, broad singlet) | 1H NMR (DMSO-d₆) |

| 13C NMR | Pyridine carbons (~110-165 ppm), Carboxyl carbon (~165-170 ppm), Methoxy carbon (~55-60 ppm) | 13C NMR (DMSO-d₆) |

| Mass Spectrometry | [M+H]⁺ = 169.06 | ESI-MS |

| IR Spectroscopy | ~3400-3300 cm⁻¹ (N-H), ~3000-2500 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C, C=N) | FT-IR (KBr) |

| Purity | >98% | HPLC-UV |

Visual Workflow: Analytical Characterization

Caption: Comprehensive workflow for the analytical characterization of the final product.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR is the most powerful tool for unambiguous structure determination. 1D (1H, 13C) and 2D (e.g., HSQC, HMBC) experiments will confirm the connectivity of all atoms.

-

Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆. Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer.

-

Expected 1H NMR Signals: Two doublets in the aromatic region for the pyridine ring protons, a singlet around 3.8-4.0 ppm for the methoxy protons, and a broad singlet for the amino protons. The carboxylic acid proton may be broad or not observed.

-

Expected 13C NMR Signals: Six distinct signals for the aromatic/carboxyl carbons and one signal for the methoxy carbon. The chemical shift of the methoxy carbon (~55-60 ppm) is characteristic.[7]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Rationale: LC-MS provides crucial information on molecular weight and purity. Tandem MS (MS/MS) can reveal structural information through characteristic fragmentation patterns.[8][9]

-

Protocol: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: A primary peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion at m/z 169.06, corresponding to the protonated molecule [M+H]⁺. A key fragmentation would likely be the loss of CO₂ (44 Da) from the carboxylic acid.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Rationale: FT-IR is used to confirm the presence of key functional groups.

-

Protocol: Acquire the spectrum using a KBr pellet or an ATR accessory.

-

Expected Bands: Characteristic stretching vibrations for N-H (amine, ~3400-3300 cm⁻¹), broad O-H (carboxylic acid, ~3000-2500 cm⁻¹), C=O (carbonyl, ~1700 cm⁻¹), and aromatic C=C/C=N bonds (~1620 cm⁻¹).[10]

-

Applications in Drug Discovery & Medicinal Chemistry

The this compound structure is a rich scaffold for generating novel therapeutic agents. Its utility stems from its role as a versatile building block and its potential as a bioisostere.

-

Versatile Chemical Handle: The primary amine provides a nucleophilic center for amide bond formation, sulfonylation, or reductive amination, allowing for the facile construction of large compound libraries. The carboxylic acid can be converted to esters, amides, or other bioisosteric replacements to modulate physicochemical properties and target engagement.[11]

-

Scaffold for Bioactive Molecules: Analogous aminonicotinic acid derivatives have shown significant activity as GABA(A) receptor agonists, suggesting potential applications in neurological disorders.[12] The scaffold is also prevalent in inhibitors of various enzymes and receptor antagonists, indicating a broad potential for targeting different disease areas.[2][4]

-

Bioisosteric Replacement Strategy: In drug design, replacing or modifying key functional groups is a common strategy to optimize potency, selectivity, and pharmacokinetic properties.[13] The carboxylic acid of this molecule, for example, could be replaced with bioisosteres like tetrazoles or hydroxamic acids to improve cell permeability or alter binding interactions.[11][14] The amino and methoxy groups can also be modified to probe the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely published, data from analogous compounds (e.g., aminopyridines, nicotinic acid derivatives) suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound represents a high-potential, yet underexplored, building block for modern drug discovery. While direct experimental data remains limited, a thorough analysis of related structures provides a clear and reliable roadmap for its synthesis, characterization, and application. By leveraging established principles of pyridine chemistry and understanding the strategic value of the aminonicotinic acid scaffold, researchers can confidently incorporate this versatile intermediate into their discovery pipelines, paving the way for the development of novel and impactful therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. drughunter.com [drughunter.com]

- 12. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methoxynicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group on the pyridine ring imparts a distinct set of physicochemical properties that govern its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive exploration of these properties, offering both theoretical understanding and practical experimental protocols for their determination. A thorough grasp of these characteristics is paramount for the effective utilization of this compound in the synthesis of novel therapeutic agents and other advanced materials.

Chemical Identity and Molecular Structure

This compound is systematically named 6-amino-2-methoxypyridine-3-carboxylic acid. Its molecular structure is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions.

-

Chemical Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

-

IUPAC Name: 6-amino-2-methoxypyridine-3-carboxylic acid[1]

-

CAS Number: 1060806-77-0[1]

The presence of both a basic amino group and an acidic carboxylic acid group makes it an amino acid derivative with zwitterionic potential. The methoxy group influences the electron density of the pyridine ring, impacting its reactivity and basicity.

Figure 1: Molecular Structure of this compound

Physicochemical Data Summary

A concise summary of the key physicochemical properties is presented below. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, some values are predicted or remain to be determined.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈N₂O₃ | - |

| Molecular Weight | 168.15 g/mol | - |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | 362.4 ± 42.0 °C at 760 mmHg | Predicted |

| pKa | Not available | Experimental determination required |

| Solubility | Not available | Experimental determination required |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

Figure 2: Workflow for Melting Point Determination

-

Sample Preparation:

-

Apparatus Setup:

-

Use a calibrated melting point apparatus (e.g., Mel-Temp).

-

Insert the capillary tube into the sample holder.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the melting point is approached.[2]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[4]

-

-

Reporting:

-

The melting point is reported as the range from T1 to T2.

-

Perform the determination in triplicate to ensure reproducibility.

-

pKa Determination

The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Due to the presence of both a carboxylic acid and an amino group, this compound is expected to have at least two pKa values.

Protocol: Potentiometric Titration

Figure 3: Workflow for pKa Determination via Potentiometric Titration

-

Solution Preparation:

-

Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water. If solubility is an issue, a co-solvent such as a water-ethanol mixture can be used.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Take a known volume (e.g., 20 mL) of the sample solution and place it in a beaker with a magnetic stirrer.

-

Initially, titrate the sample with the standard acid solution to a low pH (e.g., ~1.5) to ensure all functional groups are protonated.

-

Then, titrate this acidified solution with the standard base solution, recording the pH after each incremental addition of the titrant.[6]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve) or the pH at the half-equivalence points. The equivalence points are the steepest parts of the curve.

-

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The solubility of this compound is expected to be pH-dependent due to its ionizable groups.

Protocol: Shake-Flask Method

-

Equilibrium Saturation:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.[7]

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, the proton of the carboxylic acid group, and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).[8] Tetramethylsilane (TMS) is typically used as an internal standard.

¹³C NMR Spectroscopy (Carbon-13 NMR):

-

Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts will be influenced by the nature of the substituents.

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required compared to ¹H NMR, dissolved in a suitable deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amino Group): Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong absorption band in the region of 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Group): A band in the 1000-1300 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[9]

-

Record the spectrum. This method requires minimal sample preparation.[1]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Expected Absorption:

-

The pyridine ring and its substituents constitute a chromophore that is expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) will be influenced by the solvent and the pH.

-

For quantitative analysis, a calibration curve should be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[10]

Protocol: Quantitative Analysis

-

Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or a buffer) and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance.[11]

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.[7]

-

Analyze Unknown Sample: Prepare a solution of the unknown sample, ensuring its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine its concentration from the calibration curve.

Stability Profile

The stability of this compound under various stress conditions is a critical factor for its handling, storage, and formulation. Forced degradation studies are performed to understand its degradation pathways.

Protocol: Forced Degradation Studies

Forced degradation studies should be conducted to assess the stability of the molecule under various stress conditions.[5] The extent of degradation is typically monitored by a stability-indicating HPLC method.

Figure 4: Workflow for Forced Degradation Studies

-

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, potentially at elevated temperatures, to assess its susceptibility to hydrolysis.[12]

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) to evaluate its stability towards oxidation.

-

Thermal Degradation: The solid compound is subjected to high temperatures to assess its thermal stability.[12]

-

Photostability: The compound is exposed to light according to ICH Q1B guidelines to determine its sensitivity to photodegradation.

Applications in Research and Drug Development

Substituted nicotinic acid derivatives are prevalent in medicinal chemistry. 6-Aminonicotinic acid, a related structure, serves as a versatile building block for synthesizing compounds with potential anti-inflammatory and anti-cancer properties. The specific substitution pattern of this compound makes it an attractive starting material for creating novel molecular scaffolds with tailored biological activities. Its physicochemical properties, as detailed in this guide, are fundamental to predicting its behavior in biological systems and guiding the design of new drug candidates.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. A comprehensive understanding and experimental validation of these properties are essential for researchers and scientists working with this compound. The provided methodologies offer a robust framework for generating the necessary data to support its application in drug discovery and development.

References

- 1. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. japsonline.com [japsonline.com]

- 11. jddtonline.info [jddtonline.info]

- 12. veeprho.com [veeprho.com]

An In-Depth Technical Guide to 6-Amino-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Amino-2-methoxynicotinic acid, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group on a pyridine core makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significance as a pharmaceutical intermediate, grounded in authoritative data to support further research and development.

Section 1: Core Molecular Attributes

Molecular Structure and Weight

This compound is a heterocyclic compound with the systematic IUPAC name 6-aminopyridine-3-carboxylic acid. The presence of both an amino group (a hydrogen bond donor and base) and a carboxylic acid group (a hydrogen bond donor/acceptor and acid) imparts amphoteric properties to the molecule. The methoxy group at the 2-position influences the electron density of the pyridine ring and can affect the molecule's reactivity and binding interactions.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 1060806-77-0 | [1][2] |

| PubChem CID | 55252836 | [1] |

To visualize the arrangement of these functional groups, the following diagram illustrates the molecular structure.

Caption: Molecular structure of this compound.

Section 2: Physicochemical and Safety Data

While comprehensive experimental data for this compound is not widely published in peer-reviewed literature, information from reliable chemical suppliers provides a baseline for its handling and use in a laboratory setting.

Physicochemical Properties:

-

Appearance: Expected to be a solid at room temperature.

-

Solubility: The presence of polar functional groups suggests potential solubility in polar organic solvents and aqueous solutions, pH-dependent.

Safety and Handling: This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Section 3: Synthesis and Characterization

Synthetic Pathways

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, the amino protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR would show characteristic signals for the carbons of the pyridine ring, the methoxy carbon, and the carboxyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

While specific spectral data for this compound is not publicly available in research publications, some chemical suppliers indicate the availability of such data upon request.[2]

Section 4: Applications in Drug Discovery and Development

Substituted nicotinic acids are a class of compounds with significant interest in pharmaceutical research. The structural features of this compound make it a valuable pharmaceutical intermediate.[4] Its functional groups provide handles for further chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.

The related compound, 6-aminonicotinic acid, is known to be a versatile building block for a range of medicinal compounds, including those investigated for anti-inflammatory and anti-cancer properties.[5] The amino and carboxylic acid groups allow for the formation of amide bonds, a key linkage in many pharmaceutical agents. The pyridine core is a common scaffold in drug molecules due to its ability to engage in various biological interactions.

The broader class of aminonicotinic acid derivatives has been explored for a variety of therapeutic targets. For example, derivatives of 6-amino-2-pyridone-3,5-dicarbonitriles have been synthesized and evaluated for their anti-cancer activity.[6] This highlights the potential for molecules containing the aminopyridine core structure in the development of novel therapeutics.

Section 5: Conclusion and Future Outlook

This compound is a chemical entity with clear potential as a building block in the synthesis of novel pharmaceutical agents. Its well-defined structure and multiple functional groups offer a versatile platform for medicinal chemists. While detailed experimental and application data in the public domain is currently limited, the established importance of related nicotinic acid derivatives in drug discovery suggests that this compound is a compound of interest for further investigation. Future research efforts focused on the development of efficient synthetic routes and the exploration of its utility in the creation of new bioactive molecules are warranted.

References

- 1. americanelements.com [americanelements.com]

- 2. 1060806-77-0|this compound|BLD Pharm [bldpharm.com]

- 3. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zlchemi.com [zlchemi.com]

- 5. nbinno.com [nbinno.com]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Amino-2-methoxynicotinic Acid

Introduction

6-Amino-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its substituted pyridine ring system, featuring both an amino and a methoxy group, allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and development. This guide provides a comprehensive overview of a practical and efficient synthetic route to this compound, starting from readily available materials. The discussion will delve into the mechanistic rationale behind the chosen transformations and provide detailed experimental protocols for each step.

Strategic Approach: A Convergent Synthesis from 2,6-Dichloronicotinic Acid

The synthetic strategy outlined herein employs a convergent approach, commencing with the commercially available and relatively inexpensive 2,6-dichloronicotinic acid[1][2][3]. This starting material offers two reactive sites for nucleophilic aromatic substitution, allowing for the sequential and regioselective introduction of the desired methoxy and amino functionalities. The carboxylic acid group provides a handle for further modifications or can be carried through the synthesis.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Esterification of 2,6-Dichloronicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions of the carboxylate group in the subsequent nucleophilic substitution steps. A standard Fischer esterification is employed for this transformation.

Protocol 1: Synthesis of Methyl 2,6-Dichloronicotinate

-

Reaction Setup: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 10 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 2,6-dichloronicotinate.

Part 2: Regioselective Amination

With the methyl ester in place, the next step is the selective introduction of the amino group at the 6-position. The chlorine atom at the 6-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects. This inherent reactivity allows for a regioselective amination.

Protocol 2: Synthesis of Methyl 6-Amino-2-chloronicotinate

-

Reaction Setup: A solution of methyl 2,6-dichloronicotinate (1.0 eq) in a saturated solution of ammonia in methanol is placed in a sealed pressure vessel.

-

Reaction Conditions: The vessel is heated to 100-120 °C for 12-18 hours. The pressure will increase due to the ammonia and solvent vapor.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Part 3: Methoxylation

The remaining chlorine atom at the 2-position is now replaced with a methoxy group. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide.

Protocol 3: Synthesis of Methyl 6-Amino-2-methoxynicotinate

-

Reaction Setup: To a solution of methyl 6-amino-2-chloronicotinate (1.0 eq) in anhydrous methanol (15 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours, with progress monitored by TLC.

-

Work-up and Isolation: After completion, the reaction is cooled and the solvent is removed in vacuo. The residue is taken up in water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield methyl 6-amino-2-methoxynicotinate.

Part 4: Saponification

The final step is the hydrolysis of the methyl ester to unveil the desired carboxylic acid. A standard saponification procedure is employed.

Protocol 4: Synthesis of this compound

-

Reaction Setup: Methyl 6-amino-2-methoxynicotinate (1.0 eq) is dissolved in a mixture of methanol (5 volumes) and water (5 volumes). To this solution, sodium hydroxide (2.0 eq) is added.

-

Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The methanol is removed under reduced pressure. The aqueous solution is then acidified to pH 3-4 with 1M hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Data Summary

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| Methyl 2,6-Dichloronicotinate | 2,6-Dichloronicotinic Acid | MeOH, H₂SO₄ | >95 | >98 |

| Methyl 6-Amino-2-chloronicotinate | Methyl 2,6-Dichloronicotinate | NH₃, MeOH | 70-80 | >95 |

| Methyl 6-Amino-2-methoxynicotinate | Methyl 6-Amino-2-chloronicotinate | NaOMe, MeOH | 85-95 | >97 |

| This compound | Methyl 6-Amino-2-methoxynicotinate | NaOH, H₂O/MeOH | >90 | >99 |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy leverages the differential reactivity of the dichlorinated pyridine precursor to achieve a regioselective synthesis. The described protocols are robust and utilize common laboratory reagents and techniques, making this important building block readily accessible to researchers in the field of drug development and organic synthesis.

References

The Strategic Synthesis of a Privileged Scaffold: A Technical Guide to 6-Amino-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy of the Nicotinic Acid Core

The pyridine ring, particularly in the form of nicotinic acid (Vitamin B3), represents a cornerstone of medicinal chemistry. Its derivatives have yielded a vast array of therapeutic agents, a testament to its status as a "privileged scaffold" – a molecular framework that is repeatedly found in bioactive compounds. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and biological activity. This guide delves into the discovery and synthetic history of a particularly valuable derivative: 6-Amino-2-methoxynicotinic Acid. This compound, with its trifunctional nature, serves as a versatile building block in the quest for novel therapeutics and agrochemicals. While a singular "discovery" event is not clearly documented, its emergence can be understood as a logical progression in the exploration of the chemical space around the nicotinic acid nucleus.

I. The Genesis of a Key Intermediate: A Historical Perspective

The journey to this compound is intertwined with the broader history of nicotinic acid chemistry. Early research focused on the biological roles of nicotinic acid and its amide, niacinamide, in preventing pellagra. As synthetic methodologies advanced, chemists began to explore the derivatization of the pyridine ring to modulate its biological effects. The introduction of amino and methoxy groups onto the nicotinic acid scaffold was a rational approach to expand its utility in drug discovery. The amino group provides a key site for further chemical elaboration, while the methoxy group can influence the electronic properties and metabolic stability of the molecule.

The development of synthetic routes to this compound and its congeners was likely driven by the need for intermediates in the synthesis of complex molecules with potential therapeutic value. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group offers multiple points for diversification, making it a highly sought-after precursor in the synthesis of compounds for a range of applications, including anti-inflammatory and anti-cancer agents.[1]

II. Strategic Synthesis: From Classical Approaches to Modern Methodologies

The synthesis of this compound and its derivatives has evolved, with modern methods emphasizing efficiency, safety, and yield. Below are detailed examinations of key synthetic strategies.

A. The "One-Pot" Approach: A Streamlined Synthesis

A notable advancement in the synthesis of related aminonicotinic acid derivatives is the development of "one-pot" procedures. These methods are highly valued in industrial settings for their operational simplicity and reduced waste. A patented method for a related compound, 6-methyl-2-amino-isonicotinic acid, provides a blueprint for this efficient approach.[2]

Conceptual Workflow:

Figure 1: Conceptual workflow of a one-pot synthesis for a 6-methyl-2-amino-isonicotinic acid, illustrating the streamlined reaction sequence.

Detailed Protocol (Adapted from CN107602457A for a related compound):

-

Activation: To a solution of 2-hydroxy-6-methyl-isonicotinic acid in a suitable solvent such as N,N-dimethylformamide (DMF), an alkali carbonate (e.g., potassium carbonate) is added. The mixture is cooled to 0°C.

-

Sulfonylation: Methanesulfonyl chloride is added dropwise to the cooled mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. This step converts the hydroxyl group into a good leaving group.

-

Amination: An aminating agent, such as ammonium formate or ammonium acetate, is then added directly to the reaction mixture.

-

Cyclization and Product Formation: The mixture is heated to 80-100°C. The in-situ generated amine displaces the mesylate group, leading to the formation of the final product, 6-methyl-2-amino-isonicotinic acid.[2]

-

Workup and Isolation: The reaction mixture is cooled, and the product is isolated through standard procedures such as precipitation and filtration.

Causality Behind Experimental Choices:

-

One-Pot Strategy: This approach minimizes handling and purification of intermediates, which can be unstable or difficult to isolate. This leads to higher overall yields and a more time- and cost-effective process.

-

Mesyl Chloride as an Activating Agent: Methanesulfonyl chloride efficiently converts the hydroxyl group of the pyridine ring into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Choice of Aminating Agent: Ammonium formate or acetate are convenient and safe sources of ammonia for the amination step.

B. Synthesis from Halogenated Pyridines: A Versatile Route

A common and versatile strategy for the synthesis of substituted pyridines involves the use of halogenated precursors. The halogen atoms serve as handles for introducing other functional groups via nucleophilic substitution.

General Synthetic Pathway:

Figure 2: A generalized synthetic pathway starting from a dihalogenated pyridine precursor.

Detailed Protocol (Hypothetical, based on established pyridine chemistry):

-

Selective Methoxylation: A 2,6-dihalo-3-cyanopyridine is treated with sodium methoxide (NaOMe) in a suitable solvent like methanol. The methoxide selectively displaces one of the halogen atoms, typically the one at the 2-position due to electronic effects.

-

Amination: The resulting 2-methoxy-6-halo-3-cyanopyridine is then subjected to amination. This can be achieved by heating with ammonia in a sealed vessel or by using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

-

Hydrolysis: The nitrile group of the 6-amino-2-methoxy-3-cyanopyridine is then hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by neutralization.

-

Purification: The final product, this compound, is purified by recrystallization or chromatography.

Rationale for Methodological Choices:

-

Halogenated Starting Materials: Dihalopyridines are readily available and offer regioselective functionalization possibilities.

-

Stepwise Functionalization: The stepwise introduction of the methoxy and amino groups allows for controlled synthesis and avoids the formation of undesired isomers.

-

Nitrile Hydrolysis: The nitrile group is a stable precursor to the carboxylic acid and can be hydrolyzed under well-established conditions.

III. The Role of this compound in Drug Discovery and Beyond

The true value of this compound lies in its application as a versatile scaffold for the synthesis of biologically active molecules. Its derivatives are important intermediates for pharmaceuticals and agrochemicals.[3][4]

A. A Scaffold for Bioactive Molecules

The trifunctional nature of this compound allows for the creation of diverse chemical libraries through modification of its three key functional groups:

-

The Carboxylic Acid: This group can be readily converted into amides, esters, and other functionalities, allowing for the exploration of interactions with biological targets.

-

The Amino Group: The primary amine is a nucleophile and a site for acylation, alkylation, and other reactions to introduce a wide range of substituents.

-

The Methoxy Group: While less reactive, the methoxy group can be demethylated to a hydroxyl group, providing another point for derivatization.

This versatility makes it a valuable building block in the synthesis of compounds with potential activities as kinase inhibitors, receptor antagonists, and other therapeutic agents.

B. Quantitative Data: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| CAS Number | 1060806-77-0 | American Elements |

IV. Conclusion: A Versatile Building Block with a Bright Future

This compound stands as a prime example of a strategically designed building block that has emerged from the rich field of nicotinic acid chemistry. While its specific "discovery" may be a gradual chapter in the history of medicinal chemistry, its importance is undeniable. The development of efficient and scalable synthetic routes has made this versatile scaffold readily accessible to researchers. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the utility of this compound as a key intermediate is set to expand, solidifying its place in the repertoire of modern synthetic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. CN107602457A - The method of the aminoisonicotinic acid of 6 methyl of one pot process 2 - Google Patents [patents.google.com]

- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 4. JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof - Google Patents [patents.google.com]

Methodological & Application

Experimental protocol for 6-Amino-2-methoxynicotinic Acid synthesis

An Application Note and Protocol for the Synthesis of 6-Amino-2-methoxynicotinic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic pathway commencing from the commercially available 2,6-dichloronicotinic acid. The methodology leverages a regioselective nucleophilic aromatic substitution for the introduction of a methoxy group, followed by a high-pressure amination reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and a strong foundation in established chemical principles.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. These structures are often explored as potential therapeutic agents, including enzyme inhibitors and receptor modulators. The protocol detailed herein provides a reliable and scalable method for accessing this high-value compound, starting from an accessible precursor.[1][2]

The synthetic strategy is predicated on the differential reactivity of the chlorine atoms at the C2 and C6 positions of the pyridine ring in 2,6-dichloronicotinic acid.[2] This differential reactivity allows for a controlled, stepwise functionalization, which is a cornerstone of modern organic synthesis.

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a two-step process. The workflow is designed for clarity and efficiency, with a stable intermediate that can be isolated and characterized before proceeding to the final step.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

-

Reagents: 2,6-Dichloronicotinic acid can cause skin and eye irritation.[2] Sodium methoxide is corrosive and reacts violently with water. Handle with extreme care in an inert atmosphere. Thionyl chloride is toxic and corrosive.[3]

-

Procedures: The amination step involves high pressure and temperature and must be conducted in a certified autoclave equipped with a pressure gauge and burst disc. Ensure you are fully trained in the operation of high-pressure equipment.

Materials and Reagents Summary

| Reagent/Material | Chemical Formula | Molecular Wt. | Moles (Equiv.) | Amount | Supplier Source |

| Step 1: Methoxylation | |||||

| 2,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | 1.0 | 10.0 g | NINGBO INNO PHARMCHEM[1] |

| Sodium Methoxide | CH₃ONa | 54.02 | 1.1 | 3.08 g | Standard Supplier |

| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 100 mL | Standard Supplier |

| Hydrochloric Acid (Conc.) | HCl | 36.46 | - | As needed | Standard Supplier |

| Step 2: Amination | |||||

| 6-Chloro-2-methoxynicotinic Acid | C₇H₆ClNO₃ | 187.58 | 1.0 | 5.0 g | From Step 1 |

| Aqueous Ammonia (28%) | NH₃ | 17.03 | Excess | 50 mL | Standard Supplier |

Step 1: Synthesis of 6-Chloro-2-methoxynicotinic Acid

Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The C2 position of the pyridine ring is more electron-deficient than the C6 position due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group. This makes the C2 position more susceptible to nucleophilic attack by the methoxide ion, leading to the regioselective displacement of the chlorine atom.

Procedure:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

To the flask, add anhydrous methanol (100 mL) followed by the careful, portion-wise addition of sodium methoxide (3.08 g, 57.0 mmol). Stir until all the sodium methoxide has dissolved.

-

Add 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours under a nitrogen atmosphere.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in water (100 mL).

-

Cool the aqueous solution in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring.

-

A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum at 50°C to a constant weight.

Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure before proceeding.

Step 2: Synthesis of this compound

Rationale: This transformation is another SNAr reaction. The remaining chlorine at the C6 position is replaced by an amino group. Due to the lower reactivity of this position compared to C2 and the weaker nucleophilicity of ammonia compared to methoxide, more forcing conditions are required. This necessitates the use of high temperatures and pressures in an autoclave to drive the reaction to completion.[4]

Procedure:

-

Place the 6-Chloro-2-methoxynicotinic acid (5.0 g, 26.7 mmol) obtained from Step 1 into the glass liner of a high-pressure autoclave.

-

Add 28% aqueous ammonia solution (50 mL).

-

Seal the autoclave according to the manufacturer's instructions. Ensure all safety protocols for high-pressure reactions are strictly followed.

-

Heat the autoclave to 160-170°C and maintain this temperature for 24 hours. The internal pressure will increase significantly. Monitor the pressure throughout the reaction.

-

After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (this may take several hours or overnight). Do not attempt to open the autoclave while it is hot or under pressure.

-

Once cooled, safely vent any residual pressure and open the autoclave in a fume hood.

-

Transfer the reaction solution to a round-bottom flask and remove the excess ammonia and some of the water under reduced pressure.

-

The product may precipitate during concentration. Cool the remaining solution in an ice bath and acidify carefully with concentrated HCl to pH 5-6 to precipitate any remaining dissolved product.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

Expected Outcome: A solid product.[5][6] Further purification can be achieved by recrystallization if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

References

Application Notes and Protocols for the Purification of 6-Amino-2-methoxynicotinic Acid

Introduction

6-Amino-2-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is a critical determinant of safety, efficacy, and stability. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the underlying scientific principles for key techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the isolation of a highly purified final product.

The structural features of this compound, namely the presence of a basic amino group, an acidic carboxylic acid group, and a methoxy group on a pyridine ring, dictate its physicochemical properties and, consequently, the strategies for its purification. The amphoteric nature of the molecule allows for manipulation of its solubility based on pH, a principle that is central to several purification techniques.

Physicochemical Properties Relevant to Purification

A thorough understanding of the molecule's properties is essential for developing effective purification strategies.

| Property | Value/Information | Significance in Purification |

| Molecular Formula | C7H8N2O3[1] | Provides the elemental composition. |

| Molecular Weight | 168.15 g/mol [1] | Important for molar calculations and mass spectrometry. |

| Appearance | Expected to be a solid | Physical state at room temperature. |

| Boiling Point | 362.4±42.0 °C at 760 mmHg[1] | Suggests low volatility, making distillation unsuitable for purification. |

| Functional Groups | Carboxylic acid, Amino group, Methoxy group, Pyridine ring | These groups dictate the molecule's polarity, solubility, and reactivity, which are key to selecting appropriate purification methods. |

| Amphoteric Nature | Contains both acidic (carboxylic acid) and basic (amino) groups | Allows for significant changes in solubility with pH, which can be exploited in crystallization and extraction. |

Purification Strategies: An Overview

The selection of a purification technique for this compound depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The most common and effective methods include:

-

Crystallization: A powerful technique for purifying solid compounds based on differences in solubility.

-

Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

-

Liquid-Liquid Extraction: A technique for separating compounds based on their differential solubility in two immiscible liquid phases.

The following sections will provide detailed protocols for each of these techniques.

Detailed Protocol: pH-Controlled Recrystallization

Principle: The zwitterionic nature of this compound allows for its solubility to be manipulated by adjusting the pH of the solvent. At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility in aqueous solutions. By dissolving the crude product at a pH where it is highly soluble (either acidic or basic) and then adjusting the pH to its pI, the purified compound can be selectively precipitated, leaving impurities in the solution. The crystallization of related hydroxynicotinic acids has been shown to be highly dependent on pH.[2]

Experimental Workflow: Recrystallization

Caption: Workflow for the purification of this compound by pH-controlled recrystallization.

Step-by-Step Protocol:

-

Dissolution:

-

Place the crude this compound in a flask.

-

Add a minimal amount of deionized water.

-

Slowly add a dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise while stirring until the solid completely dissolves. Heating may be applied to facilitate dissolution.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature (do not boil).

-

-

Hot Filtration:

-

If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

-

-

Precipitation:

-

Allow the solution to cool slightly.

-

Slowly add a dilute acid or base (the opposite of what was used for dissolution) dropwise with constant stirring to adjust the pH to the isoelectric point. The isoelectric point will need to be determined experimentally but is expected to be in the weakly acidic to neutral range. The product will precipitate out of the solution.

-

-

Crystallization:

-

Once precipitation begins, continue slow addition of the acid/base until no further precipitation is observed.

-

Cool the mixture in an ice bath for at least 30 minutes to ensure maximum crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold organic solvent (e.g., ethanol or acetone) to remove residual water and soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Detailed Protocol: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). This compound, being a polar molecule, will adhere to the polar silica gel. By using a mobile phase of appropriate polarity, the compound can be eluted from the column, separated from less polar or more polar impurities. The purification of a crude product of a related aminonicotinic acid derivative has been successfully achieved using silica gel chromatography with a gradient of dichloromethane and methanol.[3]

Experimental Workflow: Column Chromatography

Caption: Workflow for the purification of this compound by silica gel column chromatography.

Step-by-Step Protocol:

-

Preparation of the Column:

-

Select a glass column of appropriate size based on the amount of crude material.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

-

Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

-

Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

-

-

Elution:

-

Begin eluting the column with a mobile phase of relatively low polarity (e.g., dichloromethane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate). A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). The addition of a small amount of acetic acid or triethylamine to the mobile phase can improve the peak shape of acidic or basic compounds, respectively.

-

-

Fraction Collection:

-

Collect the eluent in a series of fractions (e.g., in test tubes or vials).

-

-

Analysis of Fractions:

-

Monitor the separation by spotting the collected fractions onto a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable stain.

-

-

Isolation of the Pure Compound:

-

Combine the fractions that contain the pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

-

Detailed Protocol: Liquid-Liquid Extraction

Principle: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of this compound can be altered, thereby changing its partitioning behavior between the aqueous and organic layers. For instance, at a low pH, the amino group will be protonated, making the molecule more water-soluble. At a high pH, the carboxylic acid will be deprotonated, also increasing its water solubility. At the isoelectric point, the neutral zwitterion may have higher solubility in a polar organic solvent. This technique is particularly useful for removing acidic or basic impurities.

Experimental Workflow: Liquid-Liquid Extraction

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

Step-by-Step Protocol:

-

Initial Dissolution and pH Adjustment:

-

Dissolve the crude this compound in an appropriate volume of deionized water.

-

Adjust the pH of the aqueous solution to a value where the target compound is in its desired charge state and the impurities are in a different charge state. For example, to remove non-polar impurities, dissolve the crude product in a basic aqueous solution (e.g., pH 9-10) to deprotonate the carboxylic acid, making the target compound highly water-soluble.

-

-

Extraction of Impurities:

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Stopper the funnel and shake vigorously, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer, which now contains the non-polar impurities.

-

Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of impurities.

-

-

Isolation of the Target Compound:

-

Adjust the pH of the aqueous layer to the isoelectric point of this compound to decrease its water solubility.

-

Extract the aqueous layer multiple times with a fresh polar organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts containing the purified product.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

-

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of amino acids and their derivatives.[4]

-

HPLC Method:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

-

Other Techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Note: Comprehensive Analytical Characterization of 6-Amino-2-methoxynicotinic Acid

Introduction

6-Amino-2-methoxynicotinic acid is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. As a key building block, its purity and structural integrity are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. Ensuring the identity, purity, and stability of this compound requires a multi-faceted analytical approach. This document provides a comprehensive guide with detailed protocols for the characterization of this compound using modern analytical techniques. The methodologies are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable data.

The protocols herein are grounded in established analytical principles and offer explanations for critical experimental choices, ensuring that the described methods are scientifically sound and reproducible.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. This compound is an amphoteric compound, possessing both a basic amino group and an acidic carboxylic acid group, which dictates its behavior in different analytical systems.

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | 6-amino-2-methoxypyridine-3-carboxylic acid | [1] |

| CAS Number | 1060806-77-0 | [1][2] |

| Appearance | Typically an off-white to yellow powder | - |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | - |

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is ideal for quantification and purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the target compound from potential impurities. The presence of an aromatic pyridine ring allows for sensitive detection using a UV-Vis detector.[3] The key to a robust method is controlling the mobile phase pH to ensure consistent ionization of the amino and carboxylic acid functional groups, which directly impacts retention time and peak shape.

Caption: HPLC workflow for purity analysis.

-

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (HPLC Grade)

-

Water (HPLC Grade, 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

-

Instrumentation

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid. Filter through a 0.22 µm membrane. The buffered, slightly acidic pH ensures protonation of the amino group and suppression of carboxylate formation, leading to consistent retention.

-

Mobile Phase B (Organic): Acetonitrile.

-

Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in DMSO. Dilute with Mobile Phase A to a working concentration of approximately 50 µg/mL.

-

Sample Solution: Prepare a sample solution at the same concentration as the working standard using the same diluent.

-

-

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm |

-

Data Analysis

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool that confirms molecular identity by providing an accurate mass measurement. It is also highly effective for identifying and characterizing unknown impurities. For MS compatibility, it is crucial to use volatile buffers in the mobile phase.[4]

Caption: LC-MS workflow for identity confirmation.

-

Reagents and Materials

-

Use LC-MS grade solvents (Acetonitrile, Water, Formic Acid).

-

-

Instrumentation

-

An LC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

-

-

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a volatile modifier that aids in ionization for ESI-MS.

-

Sample Solution: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Water/Acetonitrile with 0.1% Formic Acid.

-

-

LC-MS Conditions

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| LC Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive and Negative Switching Mode |

| Mass Range | 50 - 500 m/z |

| Expected Ions | [M+H]⁺: 169.0608, [M-H]⁻: 167.0462 |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

-